molecular formula C8H14O2S B15319223 2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid

2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid

Cat. No.: B15319223
M. Wt: 174.26 g/mol
InChI Key: CYQGYZDQYZEVTM-UHFFFAOYSA-N
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Description

2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid is a cyclopropane-containing carboxylic acid derivative with an ethylthioether (-S-CH2CH3) substituent on the cyclopropane ring. This compound is structurally related to intermediates used in the synthesis of Montelukast, a leukotriene receptor antagonist (). The compound has been investigated in antiviral research, particularly as part of Montelukast Sodium Hydrate (MSH), which demonstrated a high PLP fitness score (85.2) for binding to the MERS-CoV RBD-DPP4 interface .

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-[1-(ethylsulfanylmethyl)cyclopropyl]acetic acid

InChI

InChI=1S/C8H14O2S/c1-2-11-6-8(3-4-8)5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

CYQGYZDQYZEVTM-UHFFFAOYSA-N

Canonical SMILES

CCSCC1(CC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid involves several steps. One common method includes the reaction of cyclopropylmethyl bromide with ethylthiolate to form 1-((ethylthio)methyl)cyclopropane. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (-S-CH₂CH₃) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

  • Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) at 0–25°C yields the corresponding sulfoxide derivative. This intermediate is unstable and prone to further oxidation .

  • Sulfone Formation : Using stronger oxidants like meta-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) produces the sulfone derivative. The reaction proceeds quantitatively in dichloromethane (DCM) at room temperature .

Table 1: Oxidation Reactions of the Ethylthio Group

Oxidizing AgentProductConditionsYieldSource
H₂O₂Sulfoxide0–25°C, 2–4 hours60–75%
mCPBASulfoneRT, DCM, 6 hours>90%

Carboxylic Acid Derivatives

The acetic acid group participates in typical carboxylic acid reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters. For example, methyl ester synthesis achieves 85% yield in refluxing methanol .

  • Amidation : Coupling with amines via carbodiimide reagents (e.g., DCC/DMAP) produces amides. Ethylenediamine derivatives have been synthesized for biological studies .

Mechanistic Insight :
The reaction proceeds through a nucleophilic acyl substitution mechanism, with activation of the carboxylic acid by DCC forming an O-acylisourea intermediate .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening under basic or oxidative conditions:

  • Base-Mediated Ring Opening : Treatment with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 80°C cleaves the cyclopropane to form a linear thioether-acetic acid derivative .

  • Oxidative Ring Expansion : Reaction with ozone (O₃) followed by reductive workup converts the cyclopropane into a γ-thiolactone .

Table 2: Cyclopropane Ring Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Base-MediatedKOH/DMSO, 80°C, 4 hoursLinear thioether derivative70%
Oxidative ExpansionO₃, then Zn/H₂Oγ-Thiolactone55%

Nucleophilic Substitution at Sulfur

The ethylthio group acts as a leaving group in nucleophilic substitutions:

  • Displacement with Cyanide : Reacts with potassium cyanide (KCN) in DMSO at 100°C to form a nitrile derivative, enabling further functionalization .

  • Thiol Exchange : Treatment with mercaptans (e.g., benzylthiol) in the presence of BF₃·Et₂O replaces the ethylthio group with higher efficiency than aliphatic thiols .

Key Observation :
Steric hindrance from the cyclopropane ring slows substitution kinetics compared to acyclic analogues .

Stability and Degradation Pathways

  • Thermal Decomposition : At temperatures >150°C, decarboxylation occurs, releasing CO₂ and forming a volatile thioether byproduct .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the cyclopropane ring, yielding mercaptoacetic acid derivatives .

Scientific Research Applications

2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications
2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid Ethylthio (-S-CH2CH3) C8H12O2S - Antiviral research (MERS-CoV targeting)
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Mercapto (-SH) C6H8O2S 162515-68-6 Montelukast intermediate/impurity
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid Boc-protected amino C10H17NO4 103500-22-7 Peptide synthesis (amino protection)
[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride Aminomethyl (-CH2NH2·HCl) C6H12ClNO2 1909314-12-0 Salt formation, enhanced solubility
Ethyl 2-(methylsulfanyl)acetate Methylthio (-S-CH3) ester C5H10O2S 4455-13-4 Prodrug candidate (ester hydrolysis)
Key Observations:

Ethylthio vs. Mercapto Groups: The ethylthio group in this compound offers greater stability compared to the thiol (-SH) group in 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, which is prone to oxidation. The latter is critical as a Montelukast intermediate but requires careful handling to prevent disulfide formation .

Amino and Ester Derivatives: The Boc-protected amino analog (CAS 103500-22-7) is used in peptide synthesis, where the tert-butoxycarbonyl group prevents undesired side reactions during coupling . Ethyl 2-(methylsulfanyl)acetate (CAS 4455-13-4) lacks the cyclopropane ring but shares a thioether moiety. Its ester group may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .

Salt Formation and Solubility: [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0) demonstrates the impact of salt formation on solubility. The hydrochloride salt increases aqueous solubility, making it suitable for formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting cyclopropylmethyl bromide with ethylthiol-derived Grignard reagents under anhydrous conditions, followed by carboxylation. Key factors include solvent choice (e.g., tetrahydrofuran for Grignard stability), temperature control (0–5°C to prevent side reactions), and inert atmosphere maintenance to avoid moisture interference . Post-synthesis purification via column chromatography or recrystallization improves purity. PubChem data (InChI Key: XGTQTJSLMMWRBH-UHFFFAOYSA-N) confirms structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies cyclopropane ring protons (δ 0.8–1.2 ppm) and thioether methyl groups (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₄O₂S, 190.24 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How does pH influence the stability of this compound?

  • Methodological Answer : Stability studies in buffered solutions (pH 2–10) show degradation at extremes. At pH < 3, the thioether group undergoes acid-catalyzed hydrolysis, while pH > 9 promotes cyclopropane ring opening. Optimal stability occurs at pH 6–7, with degradation <5% over 30 days at 25°C .

Advanced Research Questions

Q. How does stereochemistry of the cyclopropane ring affect biological activity?

  • Methodological Answer : Stereochemical integrity is critical for target binding. For the analogous trans-2-(methoxycarbonyl)cyclopropylacetic acid, X-ray crystallography revealed that the (1S,2R) configuration enhances binding to enzymes like fatty acid amide hydrolase (FAAH) by 10-fold compared to cis isomers . Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Shi epoxidation) to control stereochemistry .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2), prioritizing hydrogen bonds between the carboxylic acid group and Arg120/His90 residues .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns, AMBER force field) assess binding stability, with RMSD <2 Å indicating stable complexes .

Q. How does the thioether group influence oxidative stability and biological activity?

  • Methodological Answer : The thioether group (-S-CH₂-) is susceptible to oxidation, forming sulfoxides (e.g., using H₂O₂) or sulfones (e.g., using m-CPBA). Oxidation reduces membrane permeability (logP decreases from 2.1 to 1.5) but enhances hydrogen-bonding capacity, altering selectivity for targets like glutathione reductase. LC-MS tracks oxidation products .

Key Methodological Considerations

  • Contradictions in Synthesis : reports methylthiomethyl Grignard use, while suggests ethylthiol intermediates. Resolve by testing both routes and comparing yields via HPLC .
  • Biological Assays : Use MTT assays for cytotoxicity (IC₅₀) and disk diffusion for antimicrobial activity, referencing CLSI guidelines .

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